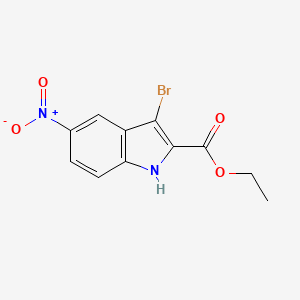

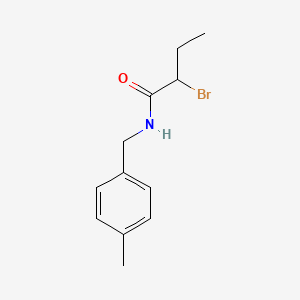

Ethyl-3-Brom-5-Nitro-1H-Indol-2-carboxylat

Übersicht

Beschreibung

Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the total synthesis of certain alkaloids started from the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate .Chemical Reactions Analysis

Ethyl 5-Bromo-3-formyl-1h-indole-2-carboxylate, a similar compound, has been used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indol-Derivate haben sich als potenzielle antivirale Mittel erwiesen . So wurden beispielsweise 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate als antivirale Mittel berichtet .

Entzündungshemmende Aktivität

Indol-Derivate besitzen auch entzündungshemmende Eigenschaften . Sie können mit hoher Affinität an mehrere Rezeptoren binden, was bei der Entwicklung neuer nützlicher Derivate hilfreich sein kann .

Antitumoraktivität

Indol-Derivate haben sich bei der Behandlung von Krebs als vielversprechend erwiesen . Es wurde festgestellt, dass sie antiproliferative Wirkungen gegen menschliche Leukämie-K562-Zellen haben .

Anti-HIV-Aktivität

Indol-Derivate wurden auf ihre Anti-HIV-Eigenschaften untersucht . Ihre Fähigkeit, an mehrere Rezeptoren zu binden, kann bei der Entwicklung neuer Anti-HIV-Medikamente von Vorteil sein .

Antioxidative Aktivität

Indol-Derivate können als Antioxidantien wirken . Diese Eigenschaft kann bei der Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden, von Vorteil sein .

Antibakterielle Aktivität

Indol-Derivate haben antimikrobielle Eigenschaften gezeigt . Sie können bei der Entwicklung neuer antimikrobieller Medikamente verwendet werden .

Antituberkulose-Aktivität

Indol-Derivate haben sich bei der Behandlung von Tuberkulose als vielversprechend erwiesen . Ihre antituberkulose Aktivität macht sie zu einer wertvollen Ressource für die Medikamentenentwicklung .

Antidiabetische Aktivität

Indol-Derivate wurden auf ihre antidiabetischen Eigenschaften untersucht . Sie können bei der Entwicklung neuer Antidiabetika verwendet werden .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

Indole derivatives have been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of hiv-1 .

Biochemical Pathways

Indole derivatives have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Indole derivatives have been found to have diverse biological activities and therapeutic possibilities .

Action Environment

The action of indole derivatives can be influenced by various factors, including the specific biological environment in which they are used .

Biochemische Analyse

Biochemical Properties

Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions, which can influence the activity of enzymes such as cytochrome P450 oxidases. Additionally, the bromine atom in its structure can form halogen bonds with amino acid residues in proteins, potentially altering their conformation and function .

Cellular Effects

Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspase pathways and increasing the production of reactive oxygen species (ROS) . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity . For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their function . These interactions can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of apoptotic pathways and inhibition of cell proliferation . These effects are dose-dependent and can vary based on the duration of exposure and the specific cell type being studied .

Dosage Effects in Animal Models

The effects of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate in animal models vary with different dosages. At low doses, the compound can have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound can be metabolized by liver enzymes, including cytochrome P450 oxidases, which can hydroxylate and dealkylate the compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as albumin and glutathione, which can affect its localization and accumulation . The compound’s distribution within tissues can also be influenced by its lipophilicity and ability to cross cell membranes . These factors can determine the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate can affect its activity and function within cells . The compound can localize to specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis . Additionally, it can be targeted to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the compound’s localization and stability within cells . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Eigenschaften

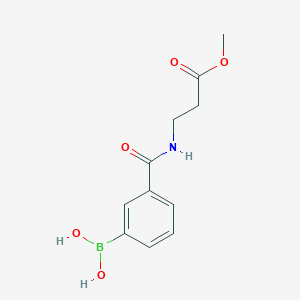

IUPAC Name |

ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEYECJOGUOZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)

![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)

![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)